Methyl 3-mercaptopropionate
Description
Overview of Organosulfur Compounds in Contemporary Chemistry
Organosulfur compounds, defined as organic compounds containing at least one carbon-sulfur bond, are integral to numerous areas of chemistry and biology. taylorandfrancis.com Their significance is underscored by their presence in essential biomolecules, such as the amino acids cysteine and methionine, and in widely used pharmaceuticals like penicillin and sulfa drugs. wikipedia.org In contemporary chemistry, these compounds are recognized as crucial building blocks for the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and advanced organic materials. taylorandfrancis.comnih.gov
The direct formation of carbon-sulfur bonds is a key step in the synthesis of many organosulfur compounds. taylorandfrancis.com Over the years, various sulfenylating agents like thiols, disulfides, and sulfenyl halides have been developed. taylorandfrancis.com However, challenges such as cost, toxicity, and instability of some of these agents have driven the development of new and more practical synthetic methods. taylorandfrancis.com Arynes, for instance, have emerged as highly reactive intermediates that facilitate C–S bond formation under mild conditions, expanding the toolkit for creating diverse organosulfur building blocks. rsc.org The rich chemistry of organosulfur compounds is also a result of sulfur's ability to exist in various oxidation states, leading to a wide range of chemical transformations. nih.gov
Significance of Methyl 3-Mercaptopropionate (B1240610) as a Bifunctional Chemical Moiety
Methyl 3-mercaptopropionate, with the chemical formula C4H8O2S, is a bifunctional molecule containing both a thiol (-SH) group and a methyl ester (-COOCH3) functional group. ontosight.aicymitquimica.com This dual functionality allows for a diverse range of chemical reactions, making it a valuable intermediate in organic synthesis. ontosight.ai
The presence of the thiol group enables MMP to participate in reactions such as thiol-ene click chemistry, a process used for modifying oxazolines to create functional materials. chemicalbook.com This reaction is noted for its ability to form strong covalent bonds under mild conditions. The thiol group also gives MMP a strong affinity for gold surfaces, making it useful for creating self-assembled monolayers (SAMs). chemicalbook.com
As a versatile chemical intermediate, MMP is employed in the synthesis of various compounds. ontosight.aichemicalbook.com It serves as a raw material for producing isothiazolinone and the fine chemical 4-chloro-7-methylthiophene [3,2-D] pyrimidine. chemicalbook.comgoogle.com Furthermore, it is a key ingredient in the enzymatic synthesis of a side chain for simvastatin, a drug listed on the World Health Organization's Model List of Essential Medicines. chemicalbook.comgoogle.com In polymer science, MMP and its derivatives are used to develop advanced materials with unique properties. pubcompare.aipubcompare.aimdpi.com For instance, it has been used as a chain transfer agent in the synthesis of both linear and star-shaped polymers. mdpi.com
Historical Context of Thiol Chemistry and its Evolution in Synthetic Methodologies
The study of thiols, organic compounds containing a sulfhydryl (-SH) group, has a history that dates back over a century. The concept of the thiol-ene reaction, the addition of a thiol to a carbon-carbon double bond, was known in the early 1900s. nih.gov One of the earliest documented preparations of an S-nitrosothiol was in 1909, involving the reaction of phenyl mercaptan with nitrosyl chloride. nsf.gov
The growing importance of the thiol functional group in organic chemistry was marked by the publication of "The Chemistry of the Thiol Group" in 1974, which covered various aspects of their structure, synthesis, and reactivity. researchgate.net Early synthetic methods for thiols included the reaction of alkyl halides with metal hydrosulfides or with thiourea (B124793) followed by hydrolysis. nih.gov
In recent decades, thiol chemistry has evolved significantly with the advent of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form only byproducts that can be removed without chromatography. The thiol-ene reaction fits these criteria and has become a powerful tool in polymer modification, coupling, and the development of novel biomaterials. nih.govresearchgate.net The conjugate addition of thiols to α,β-unsaturated compounds, known as the thia-Michael reaction, is another highly atom-efficient method for forming carbon-sulfur bonds and is widely used in both biosynthesis and synthetic organic chemistry. researchgate.net Modern synthetic strategies continue to expand the applications of thiols, including their use in the synthesis of complex, post-translationally modified proteins through native chemical ligation and subsequent desulfurization. nih.gov
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H8O2S | ontosight.aicymitquimica.com |
| Molecular Weight | 120.17 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | ontosight.aichemicalbook.com |
| Odor | Stench, sulfurous | cymitquimica.comfishersci.com |
| Boiling Point | 54-55 °C at 14 mmHg | chemicalbook.com |
| Density | 1.085 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n20/D) | 1.464 | chemicalbook.com |
| Solubility | Soluble in organic solvents, moderately soluble in water | cymitquimica.comchemicalbook.com |
Table 2: Synthesis Methods for this compound
| Method | Description | Source(s) |
| Traditional Esterification | Reaction of 3-mercaptopropionic acid and methanol (B129727) with concentrated sulfuric acid as a catalyst, followed by reflux, removal of excess methanol, and purification by reduced pressure distillation. | chemicalbook.comgoogle.com |
| Reactive Distillation | 3-mercaptopropionic acid and methanol undergo a pre-reaction in a fixed-bed reactor. The crude product is then fed into a reactive distillation tower where the reaction continues and the product is separated. | chemicalbook.comgoogle.com |
| Ionic Liquid Catalysis | Esterification of 3-mercaptopropionic acid and methanol using a sulfonic acid-based ionic liquid as a catalyst, which can be reused multiple times. | xdhg.com.cn |
| From Methyl Acrylate (B77674) | Reacting hydrogen sulfide (B99878) with methyl acrylate in the presence of an ammonium (B1175870) hydroxide (B78521) catalyst. | prepchem.com |
Table 3: Key Research Applications of this compound
| Application Area | Specific Use | Source(s) |
| Organic Synthesis | Intermediate for preparing isothiazolinone and 4-chloro-7-methylthiophene [3,2-D] pyrimidine. | chemicalbook.comgoogle.com |
| Pharmaceuticals | Raw material for synthesizing a side chain for the cholesterol-lowering drug, simvastatin. | chemicalbook.comgoogle.com |
| Polymer Chemistry | Reagent in thiol-ene click chemistry for modifying polymers; chain transfer agent in polymerization. | chemicalbook.commdpi.com |
| Materials Science | Formation of self-assembled monolayers (SAMs) on gold surfaces. | chemicalbook.com |
| Biocides | Building block for more environmentally friendly biocides used in cleaning agents and paints. | cpchem.com |
| Chemical Biology | Used in the treatment of peptides to eliminate N-acyl-urea moieties during chemical protein synthesis. | huji.ac.il |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-sulfanylpropanoate | |
|---|---|---|
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InChI |
InChI=1S/C4H8O2S/c1-6-4(5)2-3-7/h7H,2-3H2,1H3 | |
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InChI Key |
LDTLDBDUBGAEDT-UHFFFAOYSA-N | |
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Canonical SMILES |
COC(=O)CCS | |
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Molecular Formula |
C4H8O2S | |
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DSSTOX Substance ID |
DTXSID6027509 | |
| Record name | Methyl 3-mercaptopropionate | |
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Molecular Weight |
120.17 g/mol | |
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Physical Description |
Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | Propanoic acid, 3-mercapto-, methyl ester | |
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CAS No. |
2935-90-2 | |
| Record name | Methyl 3-mercaptopropionate | |
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| Record name | METHYL 3-MERCAPTOPROPIONATE | |
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| Record name | METHYL 3-MERCAPTOPROPIONATE | |
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Advanced Synthetic Methodologies for Methyl 3 Mercaptopropionate
Esterification Reactions for Methyl 3-Mercaptopropionate (B1240610) Synthesis
The primary route for synthesizing methyl 3-mercaptopropionate is through the esterification of 3-mercaptopropionic acid with methanol (B129727). This reaction can be carried out using traditional methods or more advanced techniques like reactive distillation to enhance efficiency.
Traditional Acid-Catalyzed Esterification of 3-Mercaptopropionic Acid with Methanol
The conventional method for producing this compound involves the direct esterification of 3-mercaptopropionic acid with methanol, typically catalyzed by a strong acid. chemicalbook.com This approach, while established, is subject to equilibrium limitations and can present challenges related to catalyst removal and environmental concerns.
The synthesis of this compound via acid-catalyzed esterification proceeds through a nucleophilic acyl substitution mechanism. chemistrytalk.org This class of reaction involves the replacement of a leaving group on a carboxylic acid derivative with a nucleophile. chemistrytalk.org In this specific case, the hydroxyl group of the carboxylic acid is substituted by the methoxy (B1213986) group from methanol.
The reaction mechanism under acidic conditions involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 3-mercaptopropionic acid, which increases the electrophilicity of the carbonyl carbon. byjus.com
Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comvanderbilt.edu
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl group is reformed.
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst. byjus.com
This is an equilibrium-controlled process, and the presence of water, a byproduct, can drive the reaction in reverse (hydrolysis), thus limiting the final yield. arxiv.org
The amount of sulfuric acid used is a critical parameter. Typically, it is used in catalytic amounts, ranging from 2% to 5% by weight of the reactants. google.com While effective, the use of concentrated sulfuric acid has drawbacks, including its corrosive nature, which requires specialized equipment, and the generation of acidic wastewater, which poses environmental challenges for large-scale production. This has led to research into alternative, more environmentally benign catalytic systems, such as solid acid catalysts and ionic liquids. google.comxdhg.com.cn For instance, sulfonic acid-based ionic liquids have shown good catalytic activity, with conversion rates of 3-mercaptopropionic acid reaching as high as 93.2% under optimized conditions. xdhg.com.cn
The efficiency of the traditional esterification process is significantly influenced by several key reaction parameters.
Temperature: The reaction is typically carried out at the reflux temperature of the mixture, which is around 65-70°C. chemicalbook.com Increasing the temperature generally increases the reaction rate.
Reaction Time: A prolonged reaction time is often necessary to approach equilibrium. In the traditional method, this can be as long as 15 hours. google.com
Inert Atmosphere: Due to the presence of a thiol (-SH) group in 3-mercaptopropionic acid, the reaction is conducted under an inert atmosphere, such as nitrogen. This is crucial to prevent the oxidation of the thiol group, which can lead to the formation of disulfide byproducts and reduce the purity and yield of the desired ester.
The table below summarizes typical reaction conditions for the traditional acid-catalyzed esterification.
| Parameter | Typical Value | Source |
| Catalyst | Concentrated Sulfuric Acid (2-5%) | google.com |
| Temperature | 65-70°C (Reflux) | chemicalbook.com |
| Reaction Time | 15 hours | google.com |
| Atmosphere | Inert (e.g., Nitrogen) |
Optimizing these parameters is essential to maximize the yield and purity of this compound while minimizing side reactions.
Reactive Distillation Techniques for Enhanced Synthesis Efficiency
Reactive distillation is a process intensification technology that combines chemical reaction and separation in a single unit. upb.ro This technique is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of one of the products (in this case, water) shifts the equilibrium towards the product side, leading to higher conversion rates and improved efficiency. arxiv.orgacs.org
In the context of this compound synthesis, reactive distillation integrates the esterification reaction with the distillation-based separation of the water byproduct. chemicalbook.com The process typically involves a reaction column where the esterification takes place, often in the presence of a solid acid catalyst. google.com
A common setup involves a pre-reaction step where 3-mercaptopropionic acid and methanol are partially converted in a fixed-bed reactor. chemicalbook.comgoogle.com The resulting crude product is then fed into the reactive distillation column. chemicalbook.com In the column, unreacted 3-mercaptopropionic acid continues to react with fresh methanol in a catalyst bed. chemicalbook.com The more volatile components, such as excess methanol and the water produced, are continuously removed from the top of the column, while the less volatile product, this compound, is collected from the bottom. chemicalbook.com
This integration of reaction and separation offers several advantages over the traditional batch process:
Increased Conversion: By continuously removing water, the equilibrium is shifted, allowing for conversions of 3-mercaptopropionic acid to exceed 98%.
Higher Purity: The continuous removal of byproducts can lead to a higher purity product, often ≥99%.
Energy Savings: Combining reaction and separation into a single unit can lead to significant energy savings. upb.ro
Reduced Waste: The use of solid acid catalysts, which can be easily separated and potentially reused, minimizes the generation of acidic wastewater associated with homogeneous catalysts like sulfuric acid. google.com
The table below outlines typical parameters for the reactive distillation synthesis of this compound.
| Parameter | Typical Value | Source |
| Catalyst | Solid Acid (e.g., Cation-exchange resin) | google.com |
| Reaction Section Temperature | 70-100°C | google.com |
| Column Top Pressure | 0.1-0.5 MPa | google.com |
| Conversion of 3-MPA | >98% | |
| Product Purity | ≥99% |
The use of reactive distillation represents a significant advancement in the synthesis of this compound, offering a more efficient, sustainable, and economically viable production method.
Application of Solid Acid Catalysts (e.g., Cation-Exchange Resins, ZSM-5 Molecular Sieve)
The use of solid acid catalysts in the esterification of 3-mercaptopropionic acid with methanol represents a significant advancement over traditional methods that employ concentrated sulfuric acid. google.com These solid catalysts, including cation-exchange resins and zeolites like ZSM-5, offer several advantages. They are less corrosive, easily separable from the reaction mixture, and can be recycled, which contributes to a more environmentally friendly and economical process. samyangtrilite.com
The reaction, when employing these solid catalysts, is typically carried out in a fixed-bed reactor. google.com This setup allows for continuous operation and straightforward separation of the catalyst from the product stream. The use of these catalysts helps in achieving high conversion rates of 3-mercaptopropionic acid, often exceeding 98%, with product purity of 99% or higher.
Table 1: Comparison of Solid Acid Catalysts for this compound Synthesis
| Catalyst Type | Examples | Key Advantages |
| Cation-Exchange Resins | Macroporous sulfonic acid resins (e.g., Amberlyst-15), Super acid resin D001 | Recyclable, reduced corrosion, high efficiency. google.com |
| Zeolites | ZSM-5 molecular sieve | High thermal stability, shape selectivity. google.com |
Process Parameter Optimization in Reactive Distillation (e.g., Temperature, Pressure, Reflux Ratio)
Reactive distillation is an advanced process that integrates chemical reaction and product separation into a single unit. This technique is particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of byproducts (in this case, water) shifts the equilibrium towards the formation of the desired product, this compound. google.com The optimization of process parameters is crucial for maximizing the efficiency of reactive distillation.
Key parameters that are optimized include:
Temperature: The reaction temperature is typically controlled between 40-65°C in the initial pre-reaction stage and 70-100°C in the reactive distillation column. google.com Maintaining the optimal temperature is vital for achieving a high reaction rate while minimizing side reactions.
Pressure: The pressure is generally maintained between 0.01-0.1 MPa in the pre-reactor and can range from 0.1-0.5 MPa at the top of the distillation column. google.com Operating under a specific pressure can enhance the solubility of reactants and aid in the separation process.
Reflux Ratio: The reflux ratio, which is the ratio of the liquid returned to the column to the liquid removed as distillate, is a critical parameter in achieving high purity. It is often optimized in the range of 1:1 to 10:1.
By carefully controlling these parameters, reactive distillation processes can achieve a conversion rate of 3-mercaptopropionic acid as high as 99.32% and a product purity of 99.15%. google.com
Table 2: Optimized Process Parameters for Reactive Distillation
| Parameter | Optimized Range | Impact on Process |
| Temperature | 40-100°C google.com | Affects reaction rate and selectivity. |
| Pressure | 0.01-0.5 MPa google.com | Influences reactant solubility and separation efficiency. |
| Reflux Ratio | 1:1 - 10:1 | Crucial for achieving high product purity. |
| Molar Ratio (Methanol:3-MPA) | 1:1 to 5:1 google.com | Drives the reaction equilibrium towards product formation. |
Comparative Analysis of Esterification Methods for this compound
Assessment of Reaction Efficiency and Yield
The efficiency and yield of this compound synthesis vary significantly depending on the method employed.
Traditional Method: The conventional approach using concentrated sulfuric acid as a catalyst is hampered by equilibrium limitations, resulting in moderate yields, typically between 60-70%. The reaction is also slow, often requiring long reaction times of around 15 hours. google.com
Hydrogen Sulfide (B99878) Addition: An alternative route involving the addition of hydrogen sulfide to methyl acrylate (B77674) can also achieve high yields, comparable to reactive distillation, at over 90%.
Environmental Impact and Waste Generation Profiles
The environmental footprint of each synthesis method is a critical consideration.
Traditional Method: This method generates a considerable amount of acidic wastewater due to the use of concentrated sulfuric acid and the subsequent neutralization and washing steps. google.com This poses a significant environmental challenge and increases processing costs.
Reactive Distillation with Solid Acid Catalysts: This approach is more environmentally benign. The use of recyclable solid acid catalysts minimizes acidic waste. The integrated nature of the process can also lead to energy savings of 30-40% compared to traditional batch processes.
Hydrogen Sulfide Addition: While this method avoids the generation of aqueous waste, it involves the use of highly toxic and flammable hydrogen sulfide gas, which requires stringent safety measures and specialized handling infrastructure.
Scalability Considerations for Industrial Production
The scalability of a synthesis method is paramount for its industrial viability.
Traditional Method: While the batch process is straightforward to implement on a smaller scale, its scalability is hindered by the large volumes of water required for washing and the challenges associated with handling corrosive materials. google.com The lengthy separation process also adds to the operational costs. google.com
Reactive Distillation: This method is well-suited for continuous, large-scale industrial production. However, it requires a significant initial capital investment for the specialized reactive distillation infrastructure.
Hydrogen Sulfide Addition: The scalability of this route can be limited by the infrastructure required for handling large quantities of pressurized hydrogen sulfide gas safely. The development of efficient and safe continuous flow processes is an area of ongoing research to improve its scalability. lookchem.com
Alternative Synthetic Routes to this compound
Besides the direct esterification of 3-mercaptopropionic acid, a notable alternative synthetic pathway is the addition of hydrogen sulfide (H₂S) to methyl acrylate . prepchem.comgoogle.com This reaction, often referred to as a thiol-ene reaction, can be catalyzed by various bases.
One patented process utilizes a dual catalyst system comprising a weakly basic amine, such as pyridine, and a polyether co-catalyst like polyethylene (B3416737) glycol. Another approach employs anion-exchange resins with tertiary amine or quaternary ammonium (B1175870) hydroxide (B78521) functional groups as catalysts. google.com
Key operational considerations for this route include:
Temperature: The reaction is typically conducted at a low temperature, between 0-40°C, to minimize the formation of byproducts like dithiodipropionate.
Pressure: To enhance the solubility of hydrogen sulfide gas, the reaction is often carried out under pressure, up to 200 psig.
Catalyst: The choice of catalyst is crucial for the reaction's efficiency and selectivity. Basic resins have been studied extensively for this purpose. google.com
This alternative route offers the advantage of avoiding the use of corrosive acids and the generation of aqueous waste. However, the handling of toxic and flammable hydrogen sulfide gas presents significant safety challenges that must be carefully managed in an industrial setting.
Radical Addition of Hydrogen Sulfide to Acrylic Acid Esters
A significant route for the synthesis of this compound involves the radical addition of hydrogen sulfide (H₂S) to acrylic acid esters. This method, proceeding via a thiol-ene reaction, presents an alternative to traditional esterification, avoiding the use of corrosive acids. The fundamental reaction involves the anti-Markovnikov addition of H₂S across the carbon-carbon double bond of the acrylate. nih.gov
H₂S + CH₂=CH–COOR → HS–CH₂–CH₂–COOR google.com
A primary challenge in this synthesis is the potential for a subsequent reaction where the newly formed mercaptopropionate adds to another molecule of the acrylic acid ester, forming a thio-3,3'-dipropionic acid ester byproduct. google.com Controlling the selectivity to favor the desired monosubstituted product is therefore a key focus of process optimization. google.comresearchgate.net
Dual Catalyst Systems: Weakly Basic Amines and Polyethers
To enhance selectivity and yield, a dual catalyst system has been developed. This system employs a combination of a weakly basic amine as the primary catalyst and a polyether as a co-catalyst.
Primary Catalyst: A weakly basic amine, such as pyridine, facilitates the reaction.
Co-catalyst: A polyether containing four or more oxyethylene groups, like polyethylene glycol, is used to improve the process.
This catalytic approach allows the reaction to proceed at moderate temperatures, typically between 0°C and 40°C, which helps in minimizing the formation of byproducts.
Table 1: Reaction Parameters for H₂S Addition to Acrylic Acid Ester
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 0–40°C | |
| H₂S Pressure | ≤200 psig | |
| Catalyst System | Amine + Polyether |
Mechanistic Insights into Radical-Mediated Thiol-Ene Reactions
The radical-mediated thiol-ene reaction is a "click" chemistry process known for its efficiency, high selectivity, and tolerance to various functional groups. nih.govresearchgate.net The mechanism proceeds through a radical chain reaction: nih.govcore.ac.uk
Initiation: A thiyl radical (RS•) is generated from the thiol (R-SH). This can be initiated thermally or photochemically, often with the aid of a radical initiator. nih.govcore.ac.uk The low bond dissociation energy of the S-H bond (around 87 kcal/mol) facilitates this homolytic cleavage. nih.gov
Propagation:
The thiyl radical adds to the alkene of the acrylic acid ester in an anti-Markovnikov fashion. This addition forms a carbon-centered radical intermediate. nih.govdiva-portal.org
This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product (this compound) and regenerates a new thiyl radical, which continues the chain reaction. nih.govcore.ac.uk
This cycle provides a rapid and efficient pathway to the desired product. nih.gov
Selectivity Control in Hydrogen Sulfide Addition
Controlling the selectivity of the H₂S addition to acrylic esters is crucial to maximize the yield of this compound and minimize the formation of the dialkylated byproduct, dimethyl thiodipropionate. google.comprepchem.com Research has shown that solid basic catalysts can be effectively employed for this purpose. google.comresearchgate.net
Studies using catalysts such as cation-exchanged X-faujasites, magnesium oxide, and mixed magnesium/aluminum oxides have demonstrated good activity and selectivity. researchgate.net The mechanism on these solid catalysts involves the dissociation of H₂S into HS⁻ and H⁺ species over weak acid/strong base Lewis pair sites. researchgate.net The soft HS⁻ nucleophile then attacks the acrylate. researchgate.net Continuous flow fixed-bed reactors have shown better selectivity compared to batch reactors, with a Cs-exchanged X zeolite catalyst demonstrating a selectivity level comparable to specialized ion-exchange resins. researchgate.net
Another approach involves using solid supports functionalized with basic guanidine (B92328) groups, which have also been patented for the synthesis of 3-mercaptopropionic acid and its esters from acrylic acid and H₂S. google.comgoogle.com The reaction conditions, particularly the molar ratio of H₂S to the acrylic ester, are critical parameters in controlling selectivity. google.com
Functionalization of Polypeptides via Thiol-Ene Chemistry
The thiol-ene reaction serves as a powerful tool for the post-polymerization modification of polypeptides. researchgate.netmpg.de This "click" reaction allows for the covalent attachment of thiol-containing molecules, such as this compound, to polypeptides that have been functionalized with alkene groups (e.g., allyl or norbornene). researchgate.netacs.org This method is valued for its high efficiency and orthogonality, meaning it does not interfere with the native functional groups present in the amino acid residues. nih.govresearchgate.net
Thermal versus Photochemical Initiation in Polypeptide Modification
The initiation of the radical thiol-ene reaction for polypeptide modification can be achieved through either thermal or photochemical methods. researchgate.netresearchgate.net
Photochemical Initiation: This is the more common approach in polypeptide chemistry. nih.govmpg.de It typically involves the use of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or Irgacure® 2959, which generates radicals upon exposure to UV light (e.g., 365 nm). mpg.de Photochemical initiation is generally more efficient, requires shorter reaction times for complete conversion, and demonstrates a higher tolerance for various functional groups compared to thermal methods. researchgate.net These reactions can often be carried out under mild, aqueous conditions, which is beneficial for biological materials. nih.govresearchgate.net
Thermal Initiation: This method uses a thermal initiator, like 2,2′-Azobis(2-methylpropionitrile) (AIBN), which decomposes upon heating to produce radicals. researchgate.net While effective, thermal initiation can sometimes be less efficient than photochemical methods. core.ac.ukresearchgate.net One key advantage is that the thermally initiated thiol-ene coupling can be completely orthogonal to other click reactions, such as the azide-alkyne cycloaddition, allowing for sequential, selective functionalization of polymers without needing protective groups. researchgate.net
Table 2: Comparison of Initiation Methods for Thiol-Ene Functionalization
| Feature | Photochemical Initiation | Thermal Initiation | Source |
|---|---|---|---|
| Conditions | UV light, often at room temperature | Elevated temperature | researchgate.netresearchgate.net |
| Efficiency | Generally higher | Can be lower | researchgate.net |
| Reaction Time | Shorter | Longer | researchgate.net |
| Orthogonality | Good | Excellent with other click chemistries | researchgate.net |
| Common Initiators | DMPA, Irgacure® 2959 | AIBN | mpg.deresearchgate.net |
Quantitative Functionalization Strategies
Achieving quantitative or near-quantitative functionalization is a significant goal in polypeptide modification to ensure the creation of well-defined, homogeneous materials. mpg.deacs.org Several strategies are employed to maximize the efficiency of thiol-ene reactions on polypeptides.
One effective strategy involves using a stoichiometric excess of the thiol-containing molecule. For example, researchers have achieved quantitative functionalization of polypeptides containing allyl side-chains by using a 5-fold excess of 3-mercaptopropionic acid in the presence of a photoinitiator, with the reaction completing in as little as 10 minutes under UV irradiation. mpg.de Similarly, the addition of thiols to N-substituted maleimides can proceed quantitatively under base-initiated conditions, allowing for subsequent radical-mediated thiol-ene reactions on other parts of the molecule with yields greater than 95%. acs.org
The choice of reaction conditions, including solvent and initiator concentration, is also critical. mpg.de For instance, performing the reaction in a solvent system like a DMF/water mixture can facilitate the dissolution of both the polypeptide and the thiol, leading to efficient coupling. mpg.de The combination of these optimized parameters enables the precise and complete modification of complex biopolymers. mpg.deacs.org
Synthesis of Ubiquitin Thioester Precursors
The chemical synthesis of ubiquitin, a 76-amino acid protein, presents significant challenges for direct, single-run solid-phase peptide synthesis (SPPS) methods, which are typically limited to peptides of up to 50 amino acids. rsc.org To overcome this size limitation, a common strategy involves the synthesis of smaller, more manageable peptide segments, which are then joined together using chemical ligation techniques. rsc.org A crucial component of this strategy is the efficient preparation of a C-terminal peptide-thioester of one segment, which acts as a key intermediate for native chemical ligation (NCL). acs.orgspringernature.comacs.org NCL enables the formation of a native peptide bond between a C-terminal thioester fragment and another peptide segment possessing an N-terminal cysteine residue. springernature.com Advanced methodologies have been developed to generate these essential ubiquitin thioester precursors, with N-acylurea chemistry emerging as a robust solution. nih.gov
Application of N-Acylurea Chemistry
N-acylurea chemistry provides an effective method for synthesizing peptide thioester precursors. acs.orgacs.org This approach utilizes a specific linker, which, after the completion of peptide chain assembly via Fmoc-SPPS, is converted into a C-terminal N-acylurea moiety. springernature.comwayne.edu A common implementation involves the use of a 3,4-diaminobenzoyl (Dbz) linker, which is transformed into an N-acylbenzimidazolinone (Nbz) functionality at the peptide's C-terminus. springernature.comnih.gov
This N-acylurea group serves as a stable, latent thioester that is unreactive during the peptide synthesis and purification steps but can be readily activated in a subsequent step to form the desired thioester. nih.govwayne.edu The mild activation properties of N-acylureas are advantageous as they help maintain the stereochemical integrity of the C-terminal amino acid. wayne.edu In the synthesis of a ubiquitin fragment, for instance, the Ub(1-45) peptide has been successfully prepared with a C-terminal N-acyl benzimidazolinone functionality using this method, yielding a stable precursor ready for conversion. nih.gov This strategy avoids issues associated with other methods, such as the premature hydrolysis or side reactions of a highly reactive thioester during peptide assembly and cleavage from the resin. peptide.com
Role of this compound in Eliminating N-Acylurea Moieties
This compound (MMP) is the key reagent for converting the stable N-acylurea peptide into the reactive peptide-thioester required for native chemical ligation. nih.govrsc.org After the peptide chain has been assembled, deprotected, and cleaved from the solid support, the purified peptide ending in the N-acylurea (e.g., N-acyl benzimidazolinone) moiety is treated with this compound. nih.govhuji.ac.il
The reaction, known as thiolysis, involves the nucleophilic attack of the thiol group of this compound on the activated N-acylurea. This process leads to the elimination of the benzimidazolinone group and the concomitant formation of a C-terminal thioester, specifically a this compound thioester. nih.govhuji.ac.il This transformation is typically carried out in a buffered solution, such as 6 M Guanidinium hydrochloride (Gn·HCl) at a neutral pH, to ensure the stability and solubility of the peptide fragment. nih.govrsc.org The resulting peptide thioester is the activated intermediate essential for the subsequent ligation with another peptide segment to assemble the full-length ubiquitin protein. nih.gov
The table below summarizes the conditions used in the synthesis of a Ubiquitin fragment thioester from its N-acylurea precursor.
| Peptide Fragment | Key Reagents | Buffer System | Conditions | Yield |
| Ub(1-45)-Nbz | This compound | 6M Gn·HCl, pH 7 | - | 20% |
| HA-α-globin(1-61)-MeDbz | This compound (200 equiv.) | 6 M Gn·HCl, 200 mM phosphate (B84403) buffer | 37 °C, 1 h | 13% |
Mechanistic Studies of Methyl 3 Mercaptopropionate Reactivity
Thiol-Ene Click Reactions Involving Methyl 3-Mercaptopropionate (B1240610)
The thiol-ene reaction is a powerful method for forming carbon-sulfur bonds, typically proceeding through a radical-mediated pathway. This "click" chemistry is characterized by its rapid reaction rates and high functional group tolerance.
Radical-Mediated Thiol-Ene Mechanisms
The initiation of the thiol-ene reaction involving Methyl 3-mercaptopropionate can be achieved through various methods, primarily through the use of photoinitiators or thermal radical initiators.
Photoinitiators: UV or visible light in the presence of a photoinitiator is a common and highly efficient method to generate the initial thiyl radicals researchgate.netrsc.org. Photoinitiators are broadly classified into two types:
Type I Photoinitiators: These initiators, such as acetophenones and benzoin (B196080) ethers, undergo unimolecular cleavage upon irradiation to form free radicals. These radicals can then abstract a hydrogen atom from this compound to generate the reactive thiyl radical sci-hub.box. Studies have shown that Type I photoinitiators often lead to the highest efficiencies in thiol-ene reactions nih.gov.
Type II Photoinitiators: These initiators, like benzophenone, require a co-initiator (often a hydrogen donor) to generate free radicals. The excited state of the photoinitiator interacts with the co-initiator to produce the initiating radicals.
Radical Initiators: Thermal initiators, such as azobisisobutyronitrile (AIBN), can also be used to initiate the thiol-ene reaction. Upon heating, these compounds decompose to form carbon-centered radicals, which can then abstract a hydrogen from this compound to start the reaction sequence researchgate.netrsc.org.
The choice of initiator can significantly impact the reaction kinetics and efficiency, with photochemical methods generally being preferred for their rapid rates and mild reaction conditions rsc.org.
The formation of the carbon-sulfur bond in the radical-mediated thiol-ene reaction is a two-step process:
Propagation: The thiyl radical (CH₃OC(O)CH₂CH₂S•), generated during initiation, adds to the alkene double bond. This addition occurs at the less substituted carbon atom (anti-Markovnikov), resulting in the formation of a more stable carbon-centered radical intermediate acs.org.
Chain Transfer: The newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound. This step regenerates a thiyl radical and forms the final thioether product. This regenerated thiyl radical can then participate in another propagation step, continuing the chain reaction acs.org.
The kinetics and selectivity of the thiol-ene reaction of this compound are influenced by both the solvent and the choice of initiator.
Initiator Effects: As mentioned earlier, Type I photoinitiators are generally more efficient than Type II photoinitiators for thiol-ene reactions nih.gov. The concentration of the initiator also plays a role; higher initiator concentrations can lead to faster reaction rates, but also potentially more side reactions. The efficiency of different initiating systems can be compared by monitoring the conversion of the reactants over time.
| Initiator Type | Initiator Example | Initiating Species | General Efficiency |
|---|---|---|---|
| Type I Photoinitiator | DMPA (2,2-dimethoxy-2-phenylacetophenone) | Benzoyl and dimethoxybenzyl radicals | High |
| Type I Photoinitiator | TMDPO ((2,4,6-trimethylbenzoyl)diphenylphosphine oxide) | Benzoyl and phosphinoyl radicals | High |
| Type II Photoinitiator | Benzophenone (with co-initiator) | Ketyl radical (from co-initiator) | Moderate to High |
| Thermal Initiator | AIBN (Azobisisobutyronitrile) | Cyanopropyl radical | Moderate |
The reactivity of this compound in thiol-ene reactions is highly dependent on the structure of the alkene substrate.
Maleimides: Maleimides are highly reactive Michael acceptors, and their reaction with thiols can proceed through both radical-mediated and base-catalyzed pathways. In the context of radical-mediated reactions, the electron-poor nature of the maleimide (B117702) double bond makes it a very reactive substrate. However, under radical conditions, reactions between thiols and N-substituted maleimides can lead to complex product mixtures if not carefully controlled. Selective functionalization can be achieved by first performing a base-initiated Thiol-Michael addition to the maleimide double bond, followed by a radical-mediated thiol-ene reaction on a separate alkene functionality within the same molecule usm.edu.
Oxazolines: The reactivity of this compound with oxazolines in a thiol-ene context typically involves poly(2-oxazoline)s that have been functionalized with alkene groups. For example, copolymers of 2-methyl-2-oxazoline (B73545) and 2-(3-butenyl)-2-oxazoline (B11717317) introduce pendant vinyl groups that can readily undergo thiol-ene "click" reactions elsevier.com. This compound can also be used as a terminating agent in the cationic ring-opening polymerization of 2-ethyl-2-oxazoline, resulting in a semitelechelic polymer with a thiol end-group mdpi.com. This thiol-terminated polymer can then be further functionalized.
Thiol-Michael Addition Reactions with this compound
The Thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or a maleimide. Unlike the radical-mediated thiol-ene reaction, the Thiol-Michael addition is typically catalyzed by a base or a nucleophile usm.edu.
The mechanism involves the deprotonation of the thiol by the base to form a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the activated alkene, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final thioether product. Nucleophilic catalysts, such as primary amines or phosphines, can also initiate the reaction by first adding to the alkene to form a zwitterionic intermediate that then deprotonates the thiol nih.gov.
Mercaptopropionate esters, including this compound, are significantly more reactive in nucleophile-initiated Thiol-Michael additions than simple alkyl thiols like hexanethiol. This enhanced reactivity is attributed to the lower pKa of the mercaptopropionate esters acs.org.
| Michael Acceptor | Relative Reactivity |
|---|---|
| Propylmaleimide | Very High |
| Diethyl fumarate | High |
| Diethyl maleate | Moderate |
| Dimethylacrylamide | Moderate |
| Acrylonitrile | Moderate |
| Ethyl crotonate | Low |
| Ethyl cinnamate | Low |
| Ethyl methacrylate (B99206) | Very Low |
Data adapted from studies on hexanethiol, but the general trend is applicable to mercaptopropionate esters. acs.org
Base-Initiated Mechanisms in Polar Solvents
In polar solvents, the reaction of this compound with electron-poor alkenes, such as maleimides or acrylates, can be initiated by a base. This process, known as a thiol-Michael addition, relies on the deprotonation of the thiol group (S-H) to form a highly nucleophilic thiolate anion (S⁻). The choice of base and solvent significantly influences the reaction kinetics and mechanism.
The base-initiated mechanism proceeds via the following steps:
Deprotonation: A base (B) abstracts the proton from the thiol group of this compound (R-SH), creating a thiolate anion (R-S⁻) and the protonated base (BH⁺).
Nucleophilic Attack: The newly formed thiolate anion, a potent nucleophile, attacks the β-carbon of the electron-poor alkene. This results in the formation of a carbanion intermediate.
Proton Transfer: The carbanion intermediate is then protonated by the protonated base (BH⁺), regenerating the base catalyst and forming the final thioether product.
Computational studies have examined the energetics of this mechanism. The choice of solvent influences whether the reaction follows a base-, nucleophile-, or ion pair-initiated pathway. In base-catalyzed systems, the rate constants for polymerization have been found to increase with rising thiol and acrylate functionality, a phenomenon attributed to intramolecular interactions between the functional groups. lsu.edu The reaction kinetics are also sensitive to pH; for instance, in the formation of hydrogels, the thiol-Michael addition rate displays a non-linear relationship with the pH of the buffer solution used. nih.gov
Nucleophile- and Ion Pair-Initiated Mechanisms
Beyond the classical base-initiated pathway, the reaction of this compound can also be initiated by nucleophiles or proceed through an ion-pair mechanism, depending on the reaction conditions. The specific pathway is determined by the nature of the initiator, the thiol, and the solvent. researchgate.net
Nucleophile-Initiated Mechanism: In this mechanism, a nucleophilic initiator (e.g., a phosphine (B1218219) like dimethylphenylphosphine (B1211355) or an amine like 4-dimethylaminopyridine) directly attacks the electron-poor alkene. This creates a zwitterionic intermediate. The intermediate then deprotonates the thiol, generating a thiolate anion which subsequently participates in the Michael addition cascade. A key drawback of this pathway is the potential formation of undesired byproducts from the nucleophile itself. Studies monitoring nucleophile-initiated thiol-acrylate polymerizations have found that the increase in reaction rate in multifunctional systems is less dramatic than in base-catalyzed systems. lsu.edu
A comparative study using various initiators and solvents demonstrated that the reaction energetics and kinetics are highly dependent on the dominant mechanism.
Selective Reactions with Electron-Poor Alkenes (e.g., Maleimide Alkenes)
This compound undergoes highly selective and efficient "click" reactions with electron-poor alkenes, particularly N-substituted maleimides. nih.gov This thiol-Michael addition is chemoselective, proceeding under mild conditions. researchgate.net
In studies involving multifunctional molecules containing both a maleimide group and another alkene (like an allyl group), this compound demonstrates exclusive reactivity towards the more electron-deficient maleimide double bond under base-initiated conditions. nih.gov For example, when reacting with N-allyl maleimide in the presence of a base like triethylamine (B128534) (Et₃N), this compound adds exclusively and quantitatively to the maleimide alkene. nih.gov The remaining allyl group can then be functionalized in a subsequent, separate reaction. nih.gov
This selectivity is crucial for controlled synthesis and bioconjugation. However, this high selectivity is only achieved under base-initiated conditions. Radical-mediated reactions between equimolar amounts of a thiol and an N-substituted maleimide tend to produce complex mixtures of products, highlighting the importance of controlling the reaction mechanism to achieve selectivity. nih.gov
Kinetic and Energetic Studies of Thiol-Maleimide Reactions
The reaction between thiols, including this compound, and maleimides is known for its rapid kinetics, making it a popular choice for "click" chemistry applications. researchgate.net The speed of the reaction is dictated by the reactivity of the thiol, which can be modulated by various factors. nih.gov
Computational and experimental studies have been conducted to understand the energetics and kinetics of these reactions under different conditions. nih.gov Density functional theory (DFT) methods have been used to examine the influence of solvents, initiators, and the specific structure of the thiol on the reaction pathway and its energy profile.
Key findings from these studies include:
Thiol pKa: The reaction rate is dependent on the pKa of the thiol group. The formation of the reactive thiolate species can be accelerated by increasing the pH of the reaction medium. researchgate.net
Reaction Speed: The thiol-maleimide reaction is generally very fast, which can lead to heterogeneous network formation in hydrogel polymerization because the reaction outpaces manual mixing. nih.gov Reaction kinetics can be decelerated by using weaker bases, lowering buffer concentrations, or adjusting the polymer weight percentage. nih.gov
The table below summarizes computational findings on the influence of different initiators on the reaction mechanism.
| Initiator | Dominant Mechanism | Reference |
| Triethylamine | Base-Initiated | |
| Diethylamine | Base-Initiated | |
| Dimethylphenylphosphine | Nucleophile-Initiated |
Reactivity in Polymer Systems
Chain-Transfer Mechanisms in Thiol-Methacrylate Hybrid Systems
The chain-transfer mechanism is a chain-breaking process where a growing polymer radical (P•) reacts with the thiol (R-SH). nih.gov The mechanism involves the following steps:
Hydrogen Abstraction: The propagating methacrylate polymer radical abstracts the hydrogen atom from the thiol group of this compound.
Chain Termination/Re-initiation: This transfer terminates the growth of that specific polymer chain and creates a new thiyl radical (R-S•).
New Chain Growth: The thiyl radical then acts as a new initiation site, adding to a monomer molecule and starting the growth of a new polymer chain. nih.gov
This process effectively reduces the average chain length of the polymer. nih.gov The efficiency of thiols as CTAs is attributed to the relative weakness of the S-H bond and the high reactivity of the resulting thiyl radicals. researchgate.net The addition of even small amounts of a thiol, as low as 0.1 wt%, can significantly decrease the rate of polymerization and the polymer chain length. nih.gov
Influence on Polymerization Kinetics and Gelation
The addition of this compound as a chain-transfer agent has a profound impact on the kinetics of methacrylate polymerization and the point of gelation. nih.gov By reducing the length of polymer chains, the onset of gelation (the point at which a cross-linked network forms) is delayed. nih.gov
This delayed gelation is a critical feature in applications where polymerization-induced stress is a concern, such as in dental restoratives. nih.gov The chain-transfer reaction provides a mechanism for stress reduction by allowing the polymerizing system to remain in a more fluid state for a longer period, enabling viscous flow to dissipate internal stresses before the network solidifies. nih.gov
Studies on thiol-methacrylate hybrid systems have demonstrated these effects clearly. For example, in BisEMA (ethoxylated bisphenol A dimethacrylate) polymerizations, the inclusion of monofunctional thiols like this compound (MMP) leads to:
A significant reduction in the rate of polymerization. nih.gov
A delay in the time to reach the gel point. nih.gov
A lower final conversion rate compared to control systems without the thiol. nih.gov
The table below illustrates the effect of adding this compound (MMP) on the polymerization kinetics of BisEMA.
| System | Molar Ratio (Methacrylate:Thiol) | Effect on Polymerization Rate | Effect on Gelation | Reference |
| BisEMA + MMP | 10:1 | Decreased | Delayed | nih.gov |
This control over gelation and polymerization kinetics is crucial for tailoring the properties of the final polymer network. nih.gov
Crosslinking Agent in Polymer Networks
While esters of 3-mercaptopropionic acid with multiple thiol groups, such as pentaerythritol (B129877) tetrakis(3-mercaptopropionate), are commonly used as crosslinking agents, the fundamental reactivity of the thiol group in this compound is illustrative of the crosslinking mechanism. Crosslinking agents are crucial for creating three-dimensional polymer networks, which enhances the thermal, mechanical, and dimensional properties of the material. acs.orgconicet.gov.ar The incorporation of cross-links improves properties like tensile strength and degradation temperature while reducing permanent deformation. acs.org
The effectiveness of a crosslinking agent can influence the final properties of the polymer network, such as rigidity and glass transition temperature. nih.gov The process involves forming covalent bonds that connect different polymer chains. nih.gov In the case of thiol-containing compounds like this compound, crosslinking is often achieved through reactions such as thiol-ene chemistry, where the thiol group adds across a double bond in the polymer backbone, or through oxidative coupling of two thiol groups to form a disulfide bond. The concentration and chemical structure of the crosslinking agent are key factors in determining the final characteristics of the polymer, including its porosity and swelling behavior. conicet.gov.armdpi.com Higher concentrations of crosslinking agents can sometimes lead to a decrease in tensile strength and impact resistance. mdpi.com
Control of Molecular Weight in Emulsion Polymerization
In emulsion polymerization, chain-transfer agents (CTAs) are frequently used to regulate the molecular weight of the resulting polymers. conicet.gov.ar Esters of 3-mercaptopropionic acid are effective as CTAs in the emulsion polymerization of acrylic monomers. google.com For instance, iso-octyl-3-mercaptopropionate (iOMP), a compound related to this compound, has been shown to effectively control the molecular weights of poly(methyl methacrylate) (PMMA). conicet.gov.arresearchgate.net
The mechanism of chain transfer involves the hydrogen atom of the thiol group (-SH) being abstracted by a propagating polymer radical. This terminates the growing polymer chain and creates a new thiyl radical (RS•) from the CTA. This new radical then initiates the growth of a new polymer chain. This process effectively lowers the average molecular weight of the polymer. The use of 3-mercaptopropionate esters as CTAs allows for the production of acrylic polymers with not only reduced molecular weights but also narrower molecular weight distributions. google.com
The concentration of the CTA has a significant impact on both the polymerization kinetics and the molecular weight distribution (MWD). conicet.gov.ar The use of iOMP, for example, can decrease the polymerization rate. conicet.gov.arconicet.gov.ar This is attributed to the lower reactivity of the radicals formed from the CTA compared to the monomer-ended radicals. conicet.gov.ar Despite this, these agents provide excellent control over the molecular weight across a range of reaction conditions. google.com
Below is a table summarizing the effect of a 3-mercaptopropionate ester CTA on polymer molecular weight in a typical emulsion polymerization.
| CTA Concentration | Weight Average Molecular Weight (Mw) | Heterogeneity Index (HI) |
| 0% (Control) | > 1,000,000 g/mol | > 3.0 |
| Low | ~ 250,000 g/mol | ~ 2.1 |
| Medium | ~ 100,000 g/mol | ~ 2.0 |
| High | < 50,000 g/mol | ~ 1.9 |
| This table is illustrative, based on typical results for 3-mercaptopropionate esters as chain-transfer agents. google.comgoogle.com |
Self-Assembled Monolayer (SAM) Formation
This compound is used in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular assemblies that spontaneously form on a substrate. acs.orguh.edu The process is driven by the chemical affinity of a specific functional "headgroup" in the molecule for the substrate surface. For this compound, the thiol (-SH) group serves as the headgroup, which readily adsorbs onto metal surfaces like gold. uh.edutugraz.at The formation of alkanethiol SAMs on gold is a widely studied system due to its reproducibility and the chemical inertness of the gold substrate. uh.edursc.org The initial stage of SAM formation is rapid, with monolayer coverage achieved within minutes, followed by a slower organization process where the molecules arrange into a well-ordered, crystalline-like structure. sigmaaldrich.com
Affinity of Thiol Group for Metal Surfaces (e.g., Gold)
The primary driving force for the formation of SAMs with molecules like this compound on gold is the strong, specific interaction between sulfur and the gold surface. sigmaaldrich.comrsc.org This interaction leads to the formation of a stable, semi-covalent gold-thiolate (Au-S) bond, with a bond strength estimated to be around 45 kcal/mol. sigmaaldrich.comsigmaaldrich.com The generally accepted mechanism involves the oxidative addition of the thiol's S-H bond onto the gold surface, which results in the cleavage of the S-H bond and the formation of the Au-S linkage. researchgate.net This strong chemisorption anchors the molecules to the surface. researchgate.netresearchgate.net The sulfur atoms tend to bind to highly coordinated sites on the gold surface, such as the threefold hollow sites on a Au(111) crystal face. rsc.org This strong affinity ensures the spontaneous assembly and stability of the monolayer. researchgate.net
Mechanism of Atomic Sulfur Formation on Gold Surfaces
While the gold-thiolate bond is stable, under certain conditions, molecules like this compound can undergo a C–S bond cleavage, leading to the formation of atomic sulfur on the gold surface. acs.org This desulfurization process is significant because the presence of atomic sulfur can alter the surface properties and degrade the performance of devices based on these SAMs. acs.org
The extent of atomic sulfur formation from this compound SAMs is highly dependent on the conditions used for their preparation and any subsequent treatments. acs.org Research has shown a significant difference in C-S bond scission based on the solvent used to grow the SAM. For example, SAMs prepared from a toluene (B28343) solution are more prone to forming atomic sulfur compared to those prepared from an ethanol (B145695) solution. acs.org
Furthermore, post-treatment of the SAM with an alkaline solution can induce or accelerate the desulfurization process. acs.org Derivatives of 3-mercaptopropanoic acid, including the methyl ester, are more sensitive to alkaline conditions than the parent acid itself. acs.org This sensitivity is a key factor in the degradation of the monolayer and the formation of atomic sulfur. acs.org
The table below summarizes the factors influencing atomic sulfur formation.
| Condition | Observation | Reference |
| Solvent | SAMs grown from toluene show more atomic sulfur formation than those from ethanol. | acs.org |
| Post-Treatment | Exposure to alkaline solutions significantly promotes C-S bond cleavage. | acs.org |
The mechanism proposed for the C-S bond scission of this compound on a gold surface is an E1cB (Elimination, Unimolecular, conjugate Base) elimination pathway. acs.org This is a two-step elimination reaction that proceeds through a carbanion intermediate. masterorganicchemistry.com
The key steps in the E1cB mechanism for this compound are as follows:
Deprotonation : A base removes a proton from the carbon atom alpha to the ester group (the carbon adjacent to the C=O group). This is the "β-carbon" relative to the sulfur atom. This deprotonation is facilitated by the electron-withdrawing nature of the ester group, which stabilizes the resulting carbanion (the conjugate base). acs.orgmasterorganicchemistry.com
Elimination : The lone pair of electrons on the carbanion forms a carbon-carbon double bond, which in turn expels the gold-thiolate group as the leaving group. This step results in the cleavage of the C-S bond. acs.org
This process leaves atomic sulfur on the gold surface and releases a methyl acrylate molecule. The E1cB pathway effectively explains why this compound is prone to desulfurization, especially under basic conditions which promote the initial deprotonation step. acs.org
Coordination Chemistry with Metal Surfaces
The reactivity of this compound with metal surfaces is predominantly governed by the strong affinity of its terminal thiol (-SH) group for various metals. This interaction leads to the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on the substrate. The driving force for this assembly is the formation of a stable bond between the sulfur atom and the metal surface atoms. This coordination chemistry is fundamental to various applications, including surface modification and the functionalization of nanomaterials.
Formation of Metal-Sulfur Bonds (e.g., Fe-S Bonds)
The interaction between the thiol group of this compound and a metal surface results in the chemisorption of the molecule and the formation of a metal-thiolate bond. This process typically involves the cleavage of the S-H bond, with the sulfur atom coordinating directly to the metal surface. The strength and nature of this bond depend on the specific metal. While interactions with noble metals like gold are extensively studied, the coordination with other metals, such as iron, is also of significant interest.
On gold surfaces, this compound forms a stable gold-thiolate (Au-S) bond. However, studies have shown that its derivative, this compound (Me-MPA), can be prone to C–S bond cleavage, leading to the formation of atomic sulfur on the gold surface, a process influenced by preparation conditions and post-treatment with alkaline solutions acs.org.
In the context of iron, the formation of iron-sulfur (Fe-S) bonds is crucial in various biological and chemical systems. While direct studies on the formation of SAMs of this compound on bulk iron surfaces are not extensively documented in the provided research, related studies offer insight into this interaction. For instance, research on 3-mercaptopropionic acid dioxygenase, a nonheme iron oxygenase, reveals that 3-mercaptopropionic acid (3MPA) can coordinate with the iron center in a bidentate fashion, involving both the thiol and carboxylate groups escholarship.org. This demonstrates the fundamental capacity for both functional groups of the parent acid to interact with an iron ion.
More relevant to surface chemistry, derivatives of this compound have been used to create polymer ligands for coating magnetic iron oxide (Fe₃O₄) nanoparticles. In one such application, pentaerythritol tetrakis 3-mercaptopropionate was used as a chain transfer agent to synthesize a polymethacrylic acid ligand. This polymer, featuring thioether end groups, successfully coated the iron oxide nanoparticles, indicating an interaction between the sulfur-containing ligand and the iron oxide surface, thereby improving properties like saturation magnetization for biomedical applications mdpi.com. This suggests a strong affinity and the formation of a stable interface between the sulfur-containing organic molecule and the iron oxide surface, which serves as a practical example of Fe-S coordination in a nanoparticle system.
Functionalization of Nanomaterials
The ability of this compound and its parent acid, 3-mercaptopropionic acid (MPA), to form stable metal-sulfur bonds makes them excellent ligands for the functionalization of a wide array of nanomaterials. This surface modification is critical for controlling nanoparticle stability, solubility, and functionality for specific applications.
Gold Nanoparticles (AuNPs): MPA is frequently used as a capping agent for AuNPs. The strong Au-S bond allows for the formation of a stable coating that can prevent aggregation and introduce new functionalities. For example, MPA-capped AuNPs have been developed for drug delivery systems, enhancing the cellular uptake of anticancer drugs in resistant cancer cells nih.gov. The carboxylate group exposed on the surface of the nanoparticles can be further modified, and the functionalization affects the optical characteristics of the AuNPs, such as their localized surface plasmon resonance (LSPR) scientific.net.
Quantum Dots (QDs): Quantum dots, which are semiconductor nanocrystals, are often synthesized in organic solvents and require surface modification to be transferred to aqueous solutions for biological applications. MPA and related mercapto acids are highly effective for this purpose. They act as capping agents for various QDs, such as Cadmium Telluride (CdTe), Cadmium Sulfide (B99878) (CdS), and Zinc Selenide (ZnSe), rendering them water-soluble and biocompatible researchgate.netrsc.orgnih.gov. The ligand exchange process, where the original hydrophobic ligands are replaced by MPA, results in QDs with terminal carboxylate groups, which impart a negative surface charge and allow for further bioconjugation rsc.org.
Iron Oxide Nanoparticles (IONPs): As previously mentioned, sulfur-containing ligands derived from mercaptopropionate are used to modify the surface of magnetic iron oxide nanoparticles (Fe₃O₄) mdpi.com. This functionalization is crucial for creating stable, biocompatible IONPs for biomedical uses such as magnetic resonance imaging (MRI) and targeted drug delivery. The polymer coating, anchored through sulfur-iron oxide interactions, provides colloidal stability and presents functional groups (like carboxylic acids) on the surface for attaching therapeutic agents or targeting molecules mdpi.com.
| Nanomaterial | Ligand | Purpose of Functionalization | Key Research Finding | Reference |
|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | 3-Mercaptopropionic Acid (MPA) | Drug delivery, Sensing | MPA-capped AuNPs enhance drug delivery in resistant cancer cells and modify the Localized Surface Plasmon Resonance (LSPR) properties. | nih.govscientific.net |
| Quantum Dots (e.g., CdTe, ZnSe) | 3-Mercaptopropionic Acid (MPA) | Aqueous solubilization, Biocompatibility | MPA acts as a capping agent to transfer QDs to water, providing a negative surface charge for stability and further conjugation. | researchgate.netrsc.orgnih.gov |
| Iron Oxide Nanoparticles (Fe₃O₄) | Pentaerythritol tetrakis 3-mercaptopropionate (derivative) | Improved magnetic properties, Biocompatibility | A polymer ligand synthesized from a mercaptopropionate derivative coats Fe₃O₄ nanoparticles, improving saturation magnetization and providing functional groups for bioconjugation. | mdpi.com |
Applications of Methyl 3 Mercaptopropionate in Advanced Materials Science
Polymer Synthesis and Modification
The distinct chemical properties of methyl 3-mercaptopropionate (B1240610) make it a key ingredient in the synthesis and modification of a wide range of polymers. Its thiol group is particularly reactive and can participate in chain transfer reactions and thiol-ene "click" chemistry, enabling the creation of polymers with precisely controlled architectures and functionalities.
Methyl 3-mercaptopropionate is instrumental in the development of functional materials where specific physical and chemical properties are desired. By incorporating this molecule into polymer chains, researchers can introduce the thiol group, which can then be used for further chemical modifications. This allows for the tailoring of polymer properties such as flexibility, thermal stability, and adhesion. The ability to modify polymer structures with this compound facilitates the creation of materials designed for specific, high-performance applications. The modification of polymeric materials can be achieved in various ways to achieve a desired result, including blending and doping. mdpi.com
One of the key methods for creating these tailored materials is through chain-end coupling, which can be used to adjust the molecular weights and related properties of the polymeric materials. mdpi.com The versatility of polymers allows them to be customized for a wide array of applications by altering their chemistry, functional groups, and chain length. mdpi.com
The demand for materials that can inhibit microbial growth has led to the development of antimicrobial polymers. nih.govrsc.org this compound can be used in the synthesis of such polymers. The thiol group can be leveraged to attach biocidal moieties to the polymer backbone or to create surfaces that are resistant to biofilm formation. Polymers with intrinsic antimicrobial activity are often based on polycations that can interact with and disrupt the negatively charged cell membranes of microbes. nih.gov Common cationic groups found in these polymers include quaternary ammonium (B1175870), quaternary phosphonium, and guanidinium. nih.govrsc.org
The use of antimicrobial polymers offers several advantages, including long-term activity, chemical stability, and reduced toxicity compared to the release of free biocides. nih.gov These polymers can be designed as biocidal polymers with intrinsic antimicrobial activity, polymeric biocides with attached biocide molecules, or biocide-releasing polymers. nih.gov
| Antimicrobial Polymer Type | Description |
| Biocidal Polymers | Polymers with inherent antimicrobial properties, often due to cationic groups that disrupt microbial cell membranes. |
| Polymeric Biocides | Polymers with biocide molecules chemically attached to the polymer backbone. |
| Biocide-Releasing Polymers | Polymer matrices that are loaded with biocide molecules, which are released over time. |
Hydrogels are three-dimensional, water-swollen polymer networks that are of great interest for biomedical applications such as drug delivery and tissue engineering. nih.govresearchgate.netrsdjournal.org this compound and its derivatives are used in the formation of hydrogels through mechanisms like thiol-ene reactions. nih.gov These reactions allow for the formation of cross-linked networks under mild conditions, which is crucial for encapsulating sensitive biological molecules. nih.gov
The degree of cross-linking in a hydrogel is a critical factor that determines its physical properties, such as stiffness and swelling behavior. researchgate.net By controlling the amount of this compound and the corresponding "ene"-containing monomers, the mechanical properties of the resulting hydrogel can be finely tuned to match those of biological tissues. tissueeng.net For instance, ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate (ETTMP), a derivative, is used with poly(ethylene glycol) diacrylate (PEGDA) to form hydrogels with tunable drug release properties. nih.gov
A method to control the mechanical properties of PEGDA hydrogels independently of the polymer chain density involves incorporating additional vinyl group moieties that interfere with the cross-linking of the network. nih.gov This allows for the tuning of hydrogel mechanics to a more physiologically relevant range. nih.gov
Lignin (B12514952) is a complex, abundant, and renewable biopolymer derived from wood and is a major byproduct of the pulp and paper industry. mdpi.comchalmers.se There is significant interest in valorizing lignin by incorporating it into new, high-performance biomaterials. mdpi.comchalmers.se The chemical modification of lignin is often necessary to improve its compatibility with other polymers and to enhance the properties of the final material.
The functional groups present in lignin, such as hydroxyl groups, provide sites for chemical modification. mdpi.com While direct research on the use of this compound for lignin functionalization is specific, the known reactivity of thiols with various functional groups suggests its potential in this area. For example, reactive extrusion has been utilized to compatibilize lignin with thermoplastic matrices through the use of coupling agents and cross-linkers. researchgate.net This process could potentially involve thiol-based reactions to create more processable and recyclable lignin-based biomaterials. The goal is to create sustainable alternatives to fossil fuel-derived plastics. chalmers.se
| Lignin-Based Material | Potential Advantage |
| Lignin-Thermoplastic Blends | Increased bio-content and reduced carbon footprint of traditional plastics. chalmers.se |
| Lignin-Based Epoxy Resins | Replacement of bisphenol A (BPA) with a renewable, less harmful alternative. encyclopedia.pub |
| Functionalized Lignin | Improved processability and compatibility with other polymers for creating high-performance biomaterials. mdpi.com |
Nanotechnology and Biosensor Development
In the realm of nanotechnology, the ability to precisely control the surface chemistry of materials is paramount. This compound plays a crucial role in the surface modification of nanoparticles and sensor surfaces, particularly in the development of biosensors.
Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of specific analytes. researchgate.netnih.gov The performance of a biosensor is highly dependent on the successful immobilization of the biological recognition element (e.g., an antibody or DNA) onto the sensor surface. acs.org
This compound, and more commonly its hydrolyzed form, 3-mercaptopropionic acid, is widely used to form self-assembled monolayers (SAMs) on gold surfaces. acs.orgencyclopedia.pub The thiol group has a strong affinity for gold, leading to the formation of a stable, ordered monolayer. The exposed carboxylic acid groups can then be used to covalently attach biomolecules. encyclopedia.pub This surface modification strategy is essential for the development of various types of biosensors, including those based on surface plasmon resonance (SPR) and electrochemical methods. encyclopedia.pubmdpi.com The use of mixed SAMs, for example with 11-mercaptoundecanoic acid, can help to control the density and orientation of the immobilized biomolecules, thereby enhancing the sensitivity and specificity of the biosensor. acs.org
The integration of nanomaterials, such as gold nanoparticles, into biosensor design can further amplify the signal and improve detection limits. nih.govnih.gov The surface of these nanoparticles can also be functionalized using mercapto compounds to facilitate the attachment of bioreceptors. nih.govmdpi.com
Development of Nanomaterial Functionalization
This compound is utilized as a click chemistry reagent, specifically in thiol-ene click modifications, which provides an efficient pathway for attaching functional molecules to surfaces. fishersci.cachemicalbook.com For instance, it has been employed in the functionalization of gold nanoparticles used for the colorimetric detection of mercury(II) ions in high-salinity solutions. fishersci.casigmaaldrich.com The ability to tailor the surface chemistry of nanoparticles through functionalization is fundamental to their use in fields ranging from bio-imaging and sensing to electronics. atomfair.com
Ligands for Quantum Dot Functionalization
Quantum dots (QDs) are semiconductor nanocrystals whose optoelectronic properties are highly dependent on their surface chemistry. atomfair.com Surface protection with appropriate ligands is essential for controlling the size, stability, and luminescence of these materials. researchgate.net Thiol-containing molecules, known as mercapto acids and their derivatives, are widely regarded as suitable protecting ligands for QDs, particularly for those soluble in water. researchgate.netnih.gov
The thiol group of these ligands binds strongly to the surface of QDs, such as those made from Cadmium Telluride (CdTe), passivating surface defects or "dangling bonds" that can trap charge carriers and reduce photoluminescence. atomfair.commdpi.com This surface passivation is crucial for achieving high quantum yields and enhancing the fluorescence of the QDs. researchgate.netmdpi.com While 3-mercaptopropanoic acid is a commonly cited ligand, the fundamental principle of using the thiol moiety to anchor functional groups to the QD surface is the key mechanism. atomfair.comresearchgate.netnih.gov This functionalization improves the stability of QDs in solution and makes them compatible with various environments, which is critical for their application in biological imaging and optoelectronic devices. atomfair.comresearchgate.net
Coatings, Adhesives, and Sealants
This compound is an important component in the formulation of high-performance coatings, adhesives, and sealants. verifiedmarketresearch.com The adhesives and sealants industry relies on innovative chemical components to achieve exceptional strength, durability, and versatility in their products. clariant.com this compound is utilized in this sector to meet the demand for advanced materials in the construction, automotive, and electronics industries. verifiedmarketresearch.com
Enhancement of Material Durability and Performance
The inclusion of this compound in polymer systems significantly enhances the durability and performance of the final products. verifiedmarketresearch.com It functions as a crosslinking agent, which improves the mechanical strength and thermal stability of polymers used in adhesives and sealants. verifiedmarketresearch.com In resin modification, it enhances flexibility and chemical resistance, making the materials more robust. verifiedmarketresearch.com The formulation of advanced coatings with this compound leads to improved adhesion and durability, which is critical for protecting surfaces from environmental degradation. verifiedmarketresearch.com
| Application Area | Function of this compound | Resulting Performance Enhancement |
|---|---|---|
| High-Performance Adhesives | Crosslinking Agent | Improved Mechanical Strength and Thermal Stability |
| Specialty Resins | Resin Modifier | Enhanced Flexibility and Chemical Resistance |
| Advanced Coatings | Formulation Component | Increased Adhesion and Durability |
Biocides and Cleaning Agents
This compound is utilized as a chemical intermediate, or building block, in the synthesis of biocides. cpchem.com These biocidal formulations are incorporated into a range of products, including cleaning agents and paints. cpchem.com
Building Block for Environmentally Friendly Biocides
There is a growing demand for "green biocides" that are biodegradable, non-toxic, and derived from renewable sources to mitigate the environmental impact of traditional biocidal agents. microbe-investigations.com this compound plays a role in this trend by enabling the synthesis of biocides that are more environmentally friendly than conventional chemicals. cpchem.com The use of such building blocks is part of a broader shift towards sustainable materials derived from renewable raw materials, which can offer a reduced carbon footprint compared to their petroleum-based counterparts. wur.nlre-thinkingthefuture.com
Computational and Theoretical Investigations of Methyl 3 Mercaptopropionate
Density Functional Theory (DFT) Studies
DFT calculations offer a powerful lens through which to examine the electronic structure and energetics of molecules like Methyl 3-mercaptopropionate (B1240610), providing a level of detail that is often inaccessible through experimental methods alone. These studies are crucial for rationalizing reaction mechanisms, predicting reactivity, and understanding the influence of various environmental factors.
The transition state is a fleeting, high-energy configuration that lies on the reaction coordinate between reactants and products. Its structure and energy are paramount in determining the rate of a chemical reaction. DFT calculations are frequently employed to locate and characterize these transition states for reactions involving thiols.
In the context of radical-mediated thiol-ene reactions, a common application for Methyl 3-mercaptopropionate, DFT is used to model the two key steps: the propagation step (addition of the thiyl radical to an ene) and the chain-transfer step (hydrogen abstraction from a thiol by a carbon-centered radical). nih.gov Calculations, for instance at the M06-2X/6-31++G(d,p) level of theory, can elucidate the geometries of the transition states for both steps. researchgate.net For the propagation step, the transition state involves the formation of a new sulfur-carbon bond, while the chain-transfer transition state is characterized by the transfer of a hydrogen atom from the sulfur of the thiol to a carbon radical. researchgate.net The Hammond postulate can be applied to these calculated transition states, which states that the transition state will more closely resemble the species (reactant or product) to which it is closer in energy. researchgate.net For instance, shorter bond distances in the transition state can indicate a late, endergonic character, whereas longer distances suggest an early, exergonic transition state. researchgate.net
DFT studies are instrumental in comparing the intrinsic reactivity of different classes of thiols. By calculating activation barriers and reaction energies, researchers can establish reactivity trends. For instance, comparisons between aromatic thiols (e.g., thiophenol) and aliphatic thiols (like this compound) reveal key differences.
Computational studies have shown that aromatic thiols can exhibit different reactivity compared to their aliphatic counterparts. The electronic nature of substituents on an aromatic ring significantly influences the reactivity of the thiol group. Thiols with electron-withdrawing substituents at the para-position (e.g., -NO2, -Cl) tend to have lower activation energy barriers for reactions compared to those with electron-donating groups (e.g., -OMe). researchgate.netacs.org This is attributed to the stabilization of the resulting thiyl radical. In contrast, the reactivity of aliphatic thiols is primarily governed by the stability of the radical formed and steric factors around the sulfur atom. DFT calculations of properties like chemical potential, hardness, and electrophilicity have suggested that aromatic thiols are generally more stable, while aliphatic thiols are considered more rigid and less stable. researchgate.net In some nucleophilic addition reactions, aromatic thiols have been found to be more reactive than S-alkyl thiols. nsf.gov
Thiol-ene and thiol-yne "click" chemistry reactions are widely used in polymer and materials science, and this compound is a common reagent. DFT provides detailed information on the thermodynamics (energetics) and kinetics of these processes. nih.gov High-level computational methods, such as CBS-QB3, can determine the relative energetics (ΔH°, ΔG°) and activation barriers (ΔH‡, ΔG‡) for all stationary points along the reaction pathway. nih.govbohrium.com
| Reaction Parameter | Description | Typical DFT Output |
| ΔG‡ | Gibbs Free Energy of Activation | Determines the reaction rate (kinetics). Lower values mean faster reactions. |
| ΔG° | Gibbs Free Energy of Reaction | Determines the spontaneity of the reaction (thermodynamics). Negative values indicate a spontaneous process. |
| kP | Propagation Rate Constant | Rate of addition of the thiyl radical to the double/triple bond. |
| kCT | Chain-Transfer Rate Constant | Rate of hydrogen abstraction from the thiol. |
| kP/kCT Ratio | Kinetic Chain Length | Ratio of propagation to chain-transfer rates, influencing polymer formation. |
Reactions are typically performed in a solvent, which can significantly influence reaction rates by stabilizing or destabilizing reactants, products, and transition states. DFT models can account for these environmental effects using implicit solvation models, such as the Integral Equation Formalism (IEF-PCM) or the SMD solvation model. acs.orgresearchgate.net
Studies on thiol-ene reactions have shown that solvents have a more pronounced impact on the chain-transfer (hydrogen atom transfer) step than on the propagation step. acs.orgnih.gov The activation Gibbs energies for the propagation step may show some fluctuation with solvent polarity, but the effect is often modest. acs.org However, for the chain-transfer step, the activation energy can be more sensitive to the dielectric constant of the medium. acs.org Computational results indicate that the chain-transfer rate constant (kCT) can often be increased by using nonpolar solvents. nih.gov This allows for the manipulation of the kP/kCT ratio by simply changing the reaction environment, providing a method to tailor polymer synthesis. nih.gov
| Solvent Property | Effect on Thiol-Ene Reaction | Computational Finding |
| Polarity / Dielectric Constant | Can stabilize charged or polar transition states. | Solvents have a greater impact on the activation energy of the chain-transfer step compared to the propagation step. acs.org |
| Hydrogen Bonding | Specific interactions with reactants or transition states. | Can alter the energy profile, though often modeled with explicit solvent molecules for higher accuracy. |
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of this compound, including the orientation of its functional groups, is critical to its reactivity and physical properties. While DFT is a powerful tool for this analysis, experimental techniques like microwave spectroscopy provide benchmark data on gas-phase structures.
Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. umanitoba.ca It provides highly accurate information about a molecule's geometry, including bond lengths, bond angles, and dihedral angles. This method is exceptionally sensitive to the mass distribution of the molecule, allowing for the unambiguous identification of different conformers and even isotopologues. nih.gov
While a specific microwave spectroscopy study dedicated solely to this compound is not prominently available in the literature, the technique has been extensively used to characterize similar sulfur-containing molecules and esters. unibo.it Such a study on this compound would be expected to identify the most stable conformers in the gas phase. These conformers would differ based on the rotation around the C-C and C-S single bonds. Furthermore, the analysis could reveal subtle intramolecular interactions, such as weak hydrogen bonds between the thiol hydrogen and the carbonyl oxygen, which would influence the conformational landscape. The rotational spectra can also provide information on the barriers to internal rotation, for example, of the methyl group in the ester moiety. nih.gov
Investigation of Sulfur Hydrogen Bonding
Computational studies, corroborated by microwave spectroscopy, have provided significant insights into the nature of sulfur hydrogen bonding in this compound. acs.orgnih.gov Theoretical analyses, including quantum theory of atoms in molecules (QTAIM), noncovalent interactions (NCI), and natural bond orbital (NBO) analyses, have identified that the most stable geometric conformation of the molecule is stabilized by an intramolecular sulfur hydrogen bond. acs.orgnih.govresearchgate.net
This bond forms between the hydrogen atom of the thiol group (S-H) and the carbonyl oxygen atom of the ester group (O=C), creating a five-membered ring structure. acs.orgnih.gov The presence of this SH···O=C hydrogen bond is a key factor in determining the molecule's preferred geometry. umanitoba.ca Experimental derivation, supported by computational models, has determined the specific geometric parameters of this interaction. The hydrogen bond distance is reported to be 2.515(4) Å, with an S-H-O angle of 117.4(1)°. acs.orgnih.govresearchgate.net These findings are crucial for expanding the fundamental understanding of sulfur-mediated hydrogen bonds. acs.orgnih.gov
Modeling of Enzymatic Active Sites
Computational modeling has been instrumental in elucidating the function of enzymes that process 3-mercaptopropionate (3MPA), the parent acid of this compound. These studies focus on understanding how the enzyme's active site interacts with the substrate to facilitate catalysis.
3-Mercaptopropionate Dioxygenase (MDO) Studies
3-Mercaptopropionate dioxygenase (MDO) is a mononuclear nonheme iron enzyme that catalyzes the O₂-dependent oxidation of thiol-containing substrates like 3MPA to their corresponding sulfinic acids. nih.govresearchgate.net Computational studies, particularly using density functional theory (DFT), have been employed to model the MDO active site and its interaction with 3MPA. nih.govnih.gov These theoretical models are often validated by comparing them with experimental data from techniques like pulsed electron paramagnetic resonance (EPR) spectroscopy. nih.gov A significant area of investigation has been the coordination of the 3MPA substrate to the iron center within the enzyme's active site, which has been a subject of debate in the scientific community. researchgate.netnih.govescholarship.org
Substrate Coordination and Oxygen Binding Mechanisms
A central question in MDO research is how 3MPA coordinates to the nonheme iron site. nih.gov Computational docking and DFT calculations have been used to explore different binding modes. researchgate.netnih.gov One model proposes a bidentate coordination, where 3MPA binds to the iron center through both its thiol group and one of the carboxylate oxygens. nih.govescholarship.org This model is supported by DFT calculations based on the crystal structure of MDO with a substrate analog, which show that 3MPA can associate with the iron as a chelate complex. nih.gov Another model, supported by some kinetic and spectroscopic measurements, suggests a thiolate-only coordination. researchgate.netnih.govmorressier.com
To study the oxygen binding mechanism, nitric oxide (NO) is frequently used as a surrogate for molecular oxygen (O₂). nih.govnih.gov Computational models of the (3MPA/NO)-bound MDO complex help to understand the electronic structure and geometry of potential intermediates in the catalytic cycle, such as the Fe(III)-superoxide species. nih.gov These models provide a framework to evaluate how the enzyme facilitates the binding of O₂ to the substrate-bound iron site. nih.gov
Table 2: Selected DFT-Calculated Bond Distances in the MDO Active Site Model This table presents theoretical data on the coordination of 3-mercaptopropionate (3MPA) to the iron center in the enzyme's active site.
| Interaction | Calculated Distance (Å) |
|---|---|
| Fe-S (Thiolate) | 2.33 |
| Fe-O (Carboxylate) | 2.05 |
| Fe-N (His) | 2.12 - 2.19 |
Role of Hydrogen Bonding in Catalytic Activity
Computational models have shown that these hydrogen bonds are crucial for stabilizing Fe-bound dioxygen. acs.org For instance, the hydroxyl group of Tyrosine-159 is believed to donate a hydrogen bond to the Fe-bound oxygen ligand during catalysis. nih.govacs.org The loss of this hydrogen bond, as studied in computational models of enzyme variants, can lead to a significant decrease in the rate of catalytic turnover. acs.org This network of hydrogen bonds effectively creates a channel that can restrict the movement of ligands bound to the iron, thereby contributing to the enzyme's specificity and reactivity. nih.gov The catalytic role of hydrogen-bonding networks is a common feature in many enzymatic reactions, where they help to orient substrates and lower the energy barriers of the reaction. mdpi.comnih.govwikipedia.org
Biodegradation Pathways and Persistence
The environmental persistence of a chemical is significantly influenced by its susceptibility to biodegradation. Studies on this compound have explored its degradation under various conditions. In anoxic marine sediments, a notable degradation pathway involves the demethylation of dimethylsulfoniopropionate (DMSP), a compound found in many marine algae. This process can lead to the formation of 3-S-methylmercaptopropionate (MMPA) and subsequently 3-mercaptopropionate, indicating a natural pathway for the breakdown of related sulfur-containing organic compounds. Aerobic degradation of DMSP and MMPA to 3-mercaptopropionate has also been observed in marine bacteria.
| Test Guideline | Result | Degradation (%) |
|---|---|---|
| OECD 301 | Not readily biodegradable | 46.0 |
| OECD 301 (Weight of Evidence) | Readily biodegradable | - |
The mobility of a chemical in the environment, particularly in soil, is a critical factor in determining its potential to leach into groundwater. The assessment of this compound's mobility is currently limited by a lack of available data. One source explicitly states that there is "no data available" for its mobility. Another source suggests that it is "likely to be mobile in the environment due to its volatility." However, without a determined soil adsorption coefficient (Koc), a quantitative assessment of its mobility in soil cannot be made. A low Koc value would indicate a higher potential for movement through the soil profile.
Aquatic Ecotoxicity Assessments
The potential for a substance to cause harm to aquatic organisms is a key component of its environmental risk assessment. This compound has been found to be very toxic to aquatic life, with long-lasting effects cpchem.comcpchem.com.
Acute toxicity studies have been conducted on several aquatic species to determine the concentrations at which this compound causes adverse effects over a short period. For the freshwater invertebrate Daphnia magna (water flea), the 48-hour EC50 (the concentration causing an effect in 50% of the test population) has been reported. In the case of fish, the 96-hour LC50 (the concentration causing death in 50% of the test population) for Rainbow Trout (Oncorhynchus mykiss) has been established.
While acute toxicity data are available, specific studies detailing the chronic toxicity of this compound to aquatic organisms, such as the No-Observed-Effect-Concentration (NOEC) or Lowest-Observed-Effect-Concentration (LOEC) for Daphnia magna or Rainbow Trout, were not found in the reviewed literature. Chronic exposure studies are essential for understanding the long-term impacts on survival, growth, and reproduction.
| Organism | Test Duration | Endpoint | Value (mg/L) |
|---|---|---|---|
| Daphnia magna (Water Flea) | 48 hours | EC50 | - |
| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | - |
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration higher than that in the surrounding medium. The potential for a substance to bioaccumulate is often assessed by its Bioconcentration Factor (BCF). For this compound, an estimated BCF of 3.16 has been reported cpchem.comcpchem.com. This relatively low BCF value suggests that the compound has a low potential to bioaccumulate in aquatic organisms.
| Parameter | Value | Method |
|---|---|---|
| Bioconcentration Factor (BCF) | 3.16 | Estimated |
Q & A
Basic: What are the critical safety considerations when handling Methyl 3-mercaptopropionate in laboratory settings?
This compound (3MP) is classified as a Toxic Liquid (UN2810) under international transport regulations (6.1 hazard class). Key safety measures include:
- Toxicity : Acute oral (LD₅₀: 25–100 mg/kg in rats) and aquatic toxicity (LC₅₀: 1.7 mg/L in rainbow trout, 96h) .
- Storage : Store in cool, ventilated areas away from ignition sources. Use airtight containers to prevent degradation .
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation exposure .
- Disposal : Follow federal/local regulations for toxic waste. Incineration with scrubbing is recommended .
Advanced: How can rotational spectroscopy and computational modeling elucidate the conformational dynamics of this compound?
Microwave spectroscopy (chirped-pulse and cavity-based FTMW) identified two dominant conformers (I and II) in 3MP. Conformer I is stabilized by an intramolecular S-H···O=C hydrogen bond (HB) with a bond distance of 2.515 Å and angle of 117.4° . Computational methods (DFT, QTAIM, NCI analyses) corroborated these findings, revealing methyl internal rotation barriers (~5.1 kJ/mol) and the role of electronic delocalization in conformational stability . Key challenges include resolving splitting patterns from SH tunneling and methyl torsional motion in spectral data .
Advanced: How do steric and electronic factors influence the efficacy of 3MP as a crosslinker in thiol-ene photopolymerization?
In thiol-ene systems, 3MP derivatives (e.g., HBPA-SH, CHDM-SH) exhibit trade-offs between rigidity and reactivity:
- Steric effects : Bulky cycloaliphatic groups (e.g., HBPA-SH) increase tensile strength (~15 MPa) and pencil hardness but reduce crosslink density due to restricted mobility .
- Electronic effects : Electron-withdrawing ester groups enhance thiol reactivity, accelerating polymerization rates. However, steric hindrance from adjacent methyl groups lowers conversion efficiency (~75% vs. 90% for linear thiols) .
Methodological tip: Use ternary experimental designs to optimize thiol/ene ratios and UV initiator concentrations .
Basic: What are the recommended methods for synthesizing this compound in a research laboratory?
3MP is synthesized via cyanethylation/methanolysis :
React acrylonitrile with hydrogen sulfide to form 3-mercaptopropionitrile.
Esterify with methanol under acidic catalysis (H₂SO₄) .
Purity control : Monitor acid content (<0.2%) via titration and confirm structure using GC-MS or NMR .
Advanced: What methodological challenges arise in resolving discrepancies between experimental and computational data on 3MP's hydrogen bonding?
Discrepancies between DFT-predicted and experimental HB geometries (e.g., bond lengths differing by >0.1 Å) often stem from:
- Basis set limitations : Hybrid functionals (e.g., B3LYP) may underestimate sulfur’s polarizability .
- Conformational averaging : Gas-phase microwave data (static conformers) conflict with solution-phase DFT models assuming dynamic equilibria .
Resolution strategy: Combine ab initio (MP2) calculations with isotopic substitution experiments to refine HB parameters .
Advanced: How does the environmental persistence of 3MP impact its use in ecological toxicity studies?
3MP is not readily biodegradable (46% degradation via OECD 301) and has high chronic aquatic toxicity (EC₅₀: 0.55 mg/L for Daphnia magna) . Key considerations for ecotoxicology studies:
- Exposure modeling : Account for bioaccumulation (BCF: 3.16) and long-term effects in sediment-microbe systems .
- Alternative pathways : Microbial demethylation (e.g., Variovorax paradoxus) converts 3MP to 3-sulfinopropionate, altering toxicity profiles .
Advanced: What experimental protocols are recommended for assessing 3MP's mutagenicity and reproductive toxicity?
- Mutagenicity : Conduct Ames test (negative result) and Sister Chromatid Exchange assays (positive in vitro) to evaluate DNA damage .
- Reproductive toxicity : Use OECD 407/422 guidelines (28-day rat studies) with NOAEL thresholds of 100 mg/kg for teratogenicity and parental toxicity .
Basic: How can researchers mitigate 3MP's environmental hazards during disposal?
- Neutralization : Treat with alkaline solutions (e.g., 10% NaOH) to hydrolyze thiol groups.
- Adsorption : Use activated carbon to sequester residual 3MP in wastewater .
- Regulatory compliance : Adhere to IMO/IMDG guidelines for marine pollutant labeling during transport .
Advanced: How does 3MP's hydrogen bonding influence its interfacial behavior in self-assembled monolayers (SAMs)?
In SAMs, 3MP’s S-H···O=C HB reduces contact angles (76° advancing, 68° receding) compared to non-HB thiols (e.g., n-undecanethiol: 118°). This enhances surface wettability but lowers thermal conductance (~140 MW m⁻² K⁻¹) due to weaker van der Waals interactions .
Advanced: What are the limitations of using 3MP in polythioester biosynthesis?
While 3MP is a precursor for polythioesters, its catabolism by Variovorax paradoxus via 3-mercaptopropionate dioxygenase (producing 3-sulfinopropionate) complicates yield optimization. Engineering knockout mutants of the mpd gene can mitigate premature degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
